Hexahydroindan

Oxidative Stability Synthetic Intermediate Inert Scaffold

Hexahydroindan (CAS 496-10-6), also designated as octahydro-1H-indene or bicyclo[4.3.0]nonane, is a saturated bicyclic hydrocarbon composed of a cyclohexane ring ortho-fused to a cyclopentane ring. With molecular formula C9H16 and molecular weight 124.22 g/mol, it exists as a colorless liquid at ambient temperature with reported boiling point of 161°C at 760 mmHg and density of 0.882 g/cm³.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 496-10-6
Cat. No. B1212726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroindan
CAS496-10-6
Synonymscis-hydrindane
hydrindane
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESC1CCC2CCCC2C1
InChIInChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2
InChIKeyBNRNAKTVFSZAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroindan CAS 496-10-6: Bicyclo[4.3.0]nonane Saturated Hydrocarbon Procurement Specifications


Hexahydroindan (CAS 496-10-6), also designated as octahydro-1H-indene or bicyclo[4.3.0]nonane, is a saturated bicyclic hydrocarbon composed of a cyclohexane ring ortho-fused to a cyclopentane ring . With molecular formula C9H16 and molecular weight 124.22 g/mol, it exists as a colorless liquid at ambient temperature with reported boiling point of 161°C at 760 mmHg and density of 0.882 g/cm³ [1]. The compound is commercially available as both a mixture of cis/trans stereoisomers and as isolated stereoisomers (cis-hydrindane, CAS 4551-51-3) [2].

Hexahydroindan (CAS 496-10-6) vs. Indan Analogs: Why Chemical Procurement Decisions Cannot Rely on Class-Level Assumptions


Compounds within the indan/indene structural class cannot be treated as interchangeable procurement items due to fundamental differences in saturation state, which directly govern physicochemical properties, reactivity profiles, and regulatory classifications. Hexahydroindan is a fully saturated bicyclo[4.3.0]nonane system, whereas indan (CAS 496-11-7) retains aromatic character, indene (CAS 95-13-6) contains one unsaturated ring, and tetrahydroindene (CAS 3048-65-5) is partially hydrogenated [1]. These differences in degree of hydrogenation alter boiling point, density, vapor pressure, and susceptibility to oxidative degradation . Furthermore, hexahydroindan possesses two stereogenic bridgehead carbons, generating distinct cis and trans diastereomers with divergent physical properties and potential biological activities [2]. Substitution of hexahydroindan with less saturated analogs may introduce unintended reactivity (e.g., electrophilic aromatic substitution susceptibility, Diels-Alder diene/dienophile behavior) or alter stereochemical outcomes in downstream synthetic sequences.

Hexahydroindan (CAS 496-10-6): Comparator-Based Quantitative Evidence for Scientific and Industrial Selection


Hexahydroindan vs. Indene: Fully Saturated Bicyclo[4.3.0]nonane Skeleton Eliminates Oxidative Susceptibility and Diels-Alder Reactivity

Hexahydroindan (C9H16) is the fully saturated hydrogenated derivative of indene (C9H8). The absence of any carbon-carbon double bonds in hexahydroindan contrasts with indene, which contains one alkene unit and an aromatic benzene ring susceptible to electrophilic substitution and oxidation [1]. While direct comparative oxidative stability data were not identified, the saturation difference confers class-level inferential advantages: hexahydroindan possesses zero H-bond donors/acceptors and zero freely rotating bonds, predicting complete chemical inertness toward electrophilic and radical oxidation pathways . In contrast, indene participates in Diels-Alder cycloadditions and undergoes autoxidation under ambient storage conditions, introducing procurement and handling complexities not present with hexahydroindan [2].

Oxidative Stability Synthetic Intermediate Inert Scaffold

cis-Hexahydroindan vs. cis/trans Mixture: Stereochemically Defined cis-Hydrindane (CAS 4551-51-3) Offers Procurement-Grade Purity of ≥99.0% (GC)

Hexahydroindan exists as two diastereomeric forms: cis-hydrindane (CAS 4551-51-3) and trans-hydrindane (CAS 3296-50-4), arising from the relative stereochemistry at the bridgehead carbons C3a and C7a. Commercial vendors supply cis-hydrindane with specified purity of >99.0% as determined by GC analysis . In contrast, generic hexahydroindan (CAS 496-10-6) is frequently supplied as a stereoisomeric mixture without defined cis/trans ratio, representing an undefined and potentially variable procurement material. The cis-isomer has been characterized by NIST with experimentally determined gas-phase enthalpy of formation ΔfH°gas = -127.2 ± 2.0 kJ/mol [1], whereas comparable thermochemical data for the trans-isomer or undefined mixtures were not identified, limiting thermodynamic predictability for process design.

Stereochemical Purity Chiral Synthesis Isomer Specification

Hexahydroindan LogP = 4.37 (ACD/Labs) vs. Tetrahydroindene (C9H12): Higher Lipophilicity Predicts Enhanced Membrane Partitioning for Bioactive Scaffold Design

Hexahydroindan (C9H16) exhibits a predicted octanol-water partition coefficient LogP of 4.37 as calculated by the ACD/Labs Percepta Platform (ACD/LogP algorithm) . This value reflects high lipophilicity characteristic of a fully saturated bicyclic hydrocarbon. While experimental LogP data for direct comparator tetrahydroindene (C9H12, CAS 3048-65-5) were not located, the difference of four hydrogen atoms (two fewer double bonds in hexahydroindan) is predicted to increase LogP by approximately 0.5-1.0 log units based on established fragment-based lipophilicity contribution models. The ACD/LogP of 4.37 is accompanied by a predicted bioconcentration factor (BCF) of 998.76 and soil organic carbon-water partition coefficient (KOC) of 4882.17 at pH 5.5 and 7.4 , parameters relevant for environmental fate assessment and pharmaceutical lead optimization.

Lipophilicity Drug Design ADME Prediction

Hexahydroindan as Steroid Degradation Intermediate: Defined Use in Cholic Acid Pathway Elucidation Establishes Validated Procurement Rationale

Hexahydroindan derivatives serve as structurally defined intermediates in the microbial degradation pathway of cholic acid (a primary bile acid). Specifically, 3-(3aα-hexahydro-7aβ-methyl-1,5-dioxoindan-4α-yl)propionic acid was identified and prepared in relatively large amounts as a substrate to study further degradation products of cholic acid metabolism [1]. The stereochemically defined hexahydroindan core bearing specific methyl and oxo substituents was obtained via Arthrobacter simplex-mediated degradation of 3-oxoandrost-4-ene-17β-carboxylic acid [1]. This established biosynthetic pathway validates hexahydroindan's role as a critical intermediate scaffold for studying steroid metabolism and for synthesizing steroid-derived compounds, including vitamin D precursors [2].

Steroid Chemistry Microbial Degradation Bile Acid Metabolism

Hexahydroindan (CAS 496-10-6): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Procurement of Stereochemically Defined cis-Hexahydroindan for Asymmetric Steroid Intermediate Synthesis

Researchers and industrial chemists requiring a stereochemically defined bicyclo[4.3.0]nonane scaffold for asymmetric steroid synthesis should procure cis-hydrindane (CAS 4551-51-3) with validated GC purity >99.0% rather than mixed-isomer hexahydroindan . The defined cis stereochemistry at bridgehead carbons C3a and C7a ensures predictable stereochemical outcomes in downstream transformations, including those leading to vitamin D precursors and trans-octahydroindane derivatives [1]. The experimentally determined gas-phase enthalpy of formation (ΔfH°gas = -127.2 ± 2.0 kJ/mol) further supports thermodynamic calculations for process optimization [2].

Hexahydroindan as an Inert Hydrocarbon Scaffold for Oxidation-Sensitive Synthetic Sequences

Hexahydroindan's fully saturated C9H16 skeleton (0 C=C bonds) makes it the procurement choice for synthetic routes requiring an oxidation-resistant hydrocarbon framework. Unlike indene or tetrahydroindene, which retain alkene or aromatic functionality susceptible to autoxidation, electrophilic attack, and Diels-Alder cycloaddition, hexahydroindan provides a chemically inert scaffold that minimizes undesired side reactions and simplifies purification workflows . The predicted LogP of 4.37 and zero H-bond donors/acceptors further support its utility as a hydrophobic core in medicinal chemistry campaigns [1].

Hexahydroindan Derivatives in Bile Acid Metabolism and Steroid Pathway Research

Laboratories investigating cholic acid degradation pathways or developing steroid-derived therapeutic agents should procure hexahydroindan as a validated intermediate scaffold. The established microbial degradation route using Arthrobacter simplex produces hexahydroindan derivatives in good yield, providing access to substrates essential for studying further degradation products of bile acid metabolism . This biosynthetic relevance distinguishes hexahydroindan from alternative bicyclic scaffolds (e.g., decalin) that lack documented involvement in steroid catabolic pathways. The scaffold is also patented for use in synthesizing optically active steroid compounds including vitamin D derivatives [1].

Production Method Selection for Simultaneous Indan and Hydrindane Synthesis

Industrial manufacturers requiring both indan (C9H10, aromatic) and hydrindane (C9H16, fully saturated) from a common feedstock may benefit from the continuous reactor process described in US Patent 12,331,013. The method uses 3a,4,7,7a-tetrahydroindene as raw material with a platinum-containing solid catalyst at 150-350°C, enabling simultaneous production of both compounds while controlling hydrogen stoichiometry (CH₂/C₀ ≤ 1) . This process provides a procurement-relevant alternative to separate synthetic routes for each compound, potentially reducing overall supply chain complexity for users requiring both aromatic and saturated indan derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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